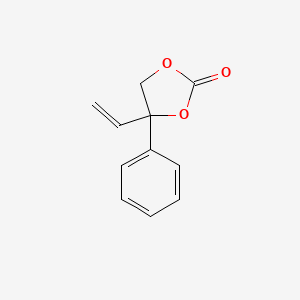

4-Phenyl-4-vinyl-1,3-dioxolan-2-one

CAS No.:

Cat. No.: VC17395640

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O3 |

|---|---|

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 4-ethenyl-4-phenyl-1,3-dioxolan-2-one |

| Standard InChI | InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |

| Standard InChI Key | SIAFVTNLYHWYRG-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1(COC(=O)O1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

Structural Features

4-Phenyl-4-vinyl-1,3-dioxolan-2-one consists of a five-membered dioxolane ring () fused with a carbonyl group () at the 2-position. The 4-position is substituted with a phenyl group () and a vinyl group (), conferring both steric bulk and electronic diversity . The vinyl group enhances reactivity toward addition and polymerization reactions, while the phenyl group contributes to stability and influences stereoelectronic effects.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.19 g/mol | |

| IUPAC Name | 4-ethenyl-4-phenyl-1,3-dioxolan-2-one | |

| SMILES | C=CC1(COC(=O)O1)C2=CC=CC=C2 | |

| InChI Key | SIAFVTNLYHWYRG-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the vinyl () and phenyl protons (), with the dioxolane ring protons resonating at . Infrared (IR) spectroscopy identifies the carbonyl stretch at , characteristic of cyclic carbonates . Mass spectrometry confirms the molecular ion peak at , aligning with the compound’s molecular weight.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via cyclocondensation reactions, typically involving diols and carbonyl sources. One method employs phenyl-substituted diols reacting with triphosgene () under anhydrous conditions . Lewis acids such as catalyze the reaction, improving regioselectivity and yield . A one-pot synthesis route has also been reported, though detailed protocols remain proprietary.

Table 2: Representative Synthesis Conditions

Industrial Production

Industrial-scale production utilizes continuous-flow reactors to enhance efficiency and safety. Carbonic acid esters (e.g., dimethyl carbonate) react with 1,3-propanediol derivatives under high-pressure conditions. Process optimization via Design of Experiments (DoE) identifies optimal parameters, such as solvent polarity () and catalyst loading (2–5 mol%) .

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The vinyl group undergoes epoxidation with or , yielding epoxy derivatives . Subsequent ring-opening reactions with nucleophiles (e.g., amines) generate functionalized intermediates for pharmaceutical synthesis .

Reduction Reactions

Lithium aluminum hydride () reduces the carbonyl group to a hydroxyl moiety, producing a diol derivative . This reaction is critical for synthesizing chiral building blocks used in asymmetric catalysis .

Substitution Reactions

Applications in Scientific Research

Organic Synthesis

The compound serves as a bifunctional building block in multicomponent reactions. For example, palladium-catalyzed couplings with 2-methylbenzoic acid yield chemoselective products, varying with catalyst choice (e.g., vs. ).

Materials Science

In polymer chemistry, the vinyl group participates in radical polymerization, forming cross-linked networks for hydrogels and adhesives. The phenyl group enhances thermal stability, making these materials suitable for high-temperature applications .

Pharmaceutical Intermediates

Derivatives of 4-phenyl-4-vinyl-1,3-dioxolan-2-one are intermediates in antiviral and anticancer drug synthesis. For instance, ring-opening reactions with amines produce β-amino alcohols, precursors to protease inhibitors .

Analytical Characterization Techniques

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection () monitors reaction progress and purity . Reverse-phase columns () with acetonitrile/water mobile phases resolve degradation products .

Computational Modeling

Density Functional Theory (DFT) calculations () predict regioselectivity in ring-opening reactions . Transition-state modeling explains preferential nucleophilic attack at the carbonyl carbon over the vinyl group .

Future Perspectives

Future research directions include optimizing continuous-flow synthesis for scalable production and exploring biomedical applications such as drug delivery systems. Computational-guided design could unlock novel reactivities, while collaborations between academia and industry may accelerate translational developments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume